2-(4-Biphenyl)ethanethiol
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Overview
Description
2-(4-Biphenyl)ethanethiol: is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a biphenyl group attached to an ethanethiol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenyl)ethanethiol typically involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol displaces the bromine atom on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Biphenyl)ethanethiol can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as iodine or bromine.
Reduction: The compound can be reduced back to the thiol form from its disulfide using reducing agents like zinc and acid.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2) or bromine (Br2) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) as a base in an organic solvent.
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiol (R-SH).
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 2-(4-Biphenyl)ethanethiol is used as a building block in organic synthesis, particularly in the formation of more complex molecules. It is also employed in the study of thiol-disulfide interconversion, which is a key process in many biological systems.
Biology: In biological research, this compound is used to study the role of thiols in cellular processes, including redox reactions and protein folding. The thiol group can form disulfide bonds, which are crucial for the structural integrity of proteins.
Medicine: While specific medical applications of this compound are limited, thiol-containing compounds are generally important in the development of drugs that target oxidative stress and related conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its ability to form strong bonds with metals makes it useful in materials science.
Mechanism of Action
The mechanism of action of 2-(4-Biphenyl)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to the thiol form. This interconversion is crucial in many biological processes, including the maintenance of protein structure and function.
Molecular Targets and Pathways:
Redox Reactions: The thiol group can act as a reducing agent, participating in redox reactions that are essential for cellular homeostasis.
Protein Folding: The formation and reduction of disulfide bonds are critical for the proper folding and stability of proteins.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a single carbon chain.
4-Biphenylmethanethiol: A similar compound with a methanethiol group instead of an ethanethiol group.
Biphenyl-4-thiol: A compound with a thiol group directly attached to the biphenyl ring.
Uniqueness: 2-(4-Biphenyl)ethanethiol is unique due to its combination of a biphenyl group and an ethanethiol moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form disulfide bonds also makes it valuable in biological research.
Properties
IUPAC Name |
2-(4-phenylphenyl)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDLFHJNWFZHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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